molecular formula C21H25ClN2O4 B3459470 [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3459470
M. Wt: 404.9 g/mol
InChI Key: KUKJHTQIEJWRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with piperazine to form the intermediate [3-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the development of new drugs targeting neurological disorders, cancer, and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique structure makes it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring allows the compound to form hydrogen bonds and interact with various receptors and enzymes. The chlorophenyl and trimethoxyphenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone apart from similar compounds is its unique combination of functional groups. The presence of both the chlorophenyl and trimethoxyphenyl groups provides a distinct chemical profile, which can result in unique biological activities and chemical reactivity.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-9-7-23(8-10-24)14-15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHTQIEJWRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.